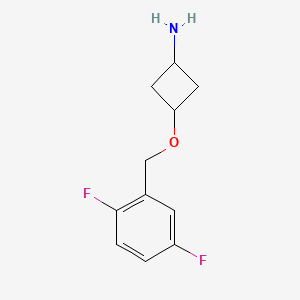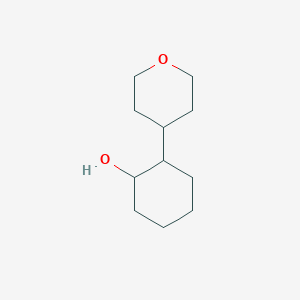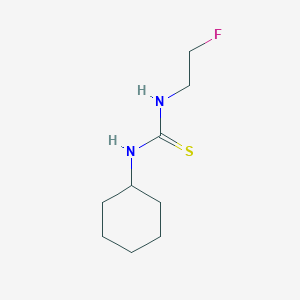![molecular formula C9H13ClO B13274149 2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13274149.png)
2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)bicyclo[221]heptane-2-carbaldehyde is a bicyclic organic compound with a unique structure that includes a chloromethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde typically involves the chloromethylation of bicyclo[2.2.1]heptane derivatives. One common method includes the reaction of bicyclo[2.2.1]heptane with formaldehyde and hydrochloric acid, followed by oxidation to introduce the aldehyde group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activity and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde depends on its specific application. In chemical reactions, the chloromethyl and aldehyde groups are key reactive sites that participate in various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carbaldehyde: Lacks the chloromethyl group but shares the bicyclic structure and aldehyde functionality.
2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde: Contains a hydroxymethyl group instead of a chloromethyl group.
2-(Bromomethyl)bicyclo[2.2.1]heptane-2-carbaldehyde: Similar structure with a bromomethyl group instead of a chloromethyl group.
Uniqueness
2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the presence of both a chloromethyl group and an aldehyde group on a bicyclic scaffold. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C9H13ClO |
|---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
2-(chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C9H13ClO/c10-5-9(6-11)4-7-1-2-8(9)3-7/h6-8H,1-5H2 |
InChI Key |
VWOQSIQIHLOBFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2(CCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13274068.png)
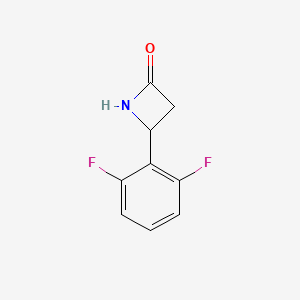
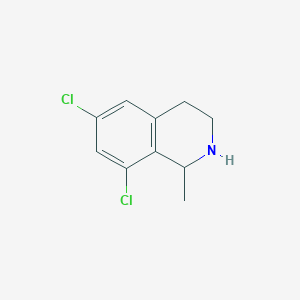

![5-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol](/img/structure/B13274089.png)
![Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate](/img/structure/B13274097.png)
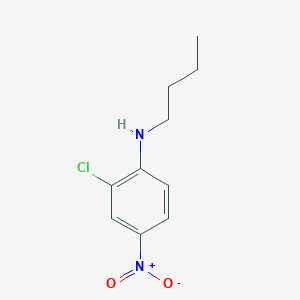
![1-[4-(Aminomethyl)phenyl]propan-2-one hydrochloride](/img/structure/B13274113.png)
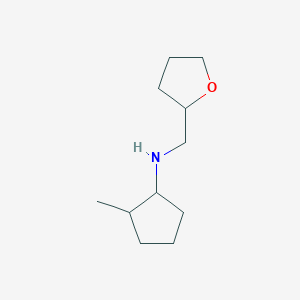

![1-[4-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B13274130.png)
